molecular formula C37H61N2O29Na B1165335 Guluronate oligosaccharides DP2

Guluronate oligosaccharides DP2

Cat. No.: B1165335
Attention: For research use only. Not for human or veterinary use.
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Description

Guluronate oligosaccharides DP2 (degree of polymerization 2) are sodium salts composed of two α(1-4)-linked L-guluronic acid residues, derived from the hydrolysis of alginate, a natural polysaccharide found in brown algae. These oligosaccharides are typically produced using alginate lyases, which cleave guluronic acid (G-block) regions of alginate into shorter chains . Commercial preparations, such as ALG342 (Elicityl), are available with defined polymerization degrees and high purity (e.g., >70% NMR purity for DP4) . Guluronate DP2 is water-soluble and widely used in research for studying carbohydrate-protein interactions, microbial metabolism, and as a standard in analytical chemistry .

Properties

Molecular Formula

C37H61N2O29Na

Synonyms

α(1,4) linked guluronate oligosaccharides

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other Guluronate Oligosaccharides (DP3, DP4, DP5, etc.)

Structural and Physicochemical Properties

Property Guluronate DP2 Guluronate DP3 Guluronate DP4 Guluronate DP5-DP45
DP 2 3 4 5–45
Molecular Weight ~400–500 (estimated) 612.33 810.44 Variable
Linkage α(1-4) α(1-4) α(1-4) α(1-4)
Purity Defined (specific) Defined (specific) >70% NMR Average DP
Solubility High in water High in water High in water/PBS Moderate to high
  • Functional Differences :
    • Bioactivity : Shorter chains (DP2–DP4) exhibit distinct bioactivities. For example, DP2 may act as a signaling molecule in plant immunity, while longer chains (DP5–DP45) show prebiotic effects by modulating gut microbiota .
    • Enzyme Interactions : Alginate lyases preferentially degrade longer guluronate chains (DP ≥ 3), whereas DP2 is often a terminal product resistant to further hydrolysis .
    • Yield : Production yields decrease with higher DP. For instance, DP2 yields reach ~15.87%, while DP6 yields drop to 1.83% in microwave-assisted degradation .

Comparison with Mannuronate Oligosaccharides

Mannuronate oligosaccharides are structurally analogous to guluronate oligosaccharides but consist of β(1-4)-linked D-mannuronic acid residues.

Property Guluronate DP2 Mannuronate DP2
Monomer L-guluronic acid D-mannuronic acid
Linkage α(1-4) β(1-4)
Conformation Rigid, helical Flexible, linear
Applications Immune modulation Drug delivery systems
  • Functional Contrast: Guluronate DP2 forms stable gels with calcium ions, making it suitable for encapsulation, whereas mannuronate oligosaccharides enhance nanoparticle stability in drug delivery . Mannuronate oligosaccharides (e.g., ALG601, DP20–DP35) are less resistant to enzymatic digestion compared to guluronate chains .

Comparison with Other Oligosaccharide Types

Heparin/HS Oligosaccharides

  • Sulfation: Heparin-derived DP2–DP8 oligosaccharides are heavily sulfated (2.70 sulfates/DP2), unlike non-sulfated guluronate DP2 .
  • Enzyme Specificity : Heparin DP6 with high sulfation is optimal for Sulf2 digestion, while guluronate DP2 lacks sulfation and is enzymatically inert in such contexts .

Chitin Oligosaccharides (e.g., DP2)

  • Structure : Composed of β(1-4)-linked N-acetylglucosamine.
  • Applications : Chitin DP2 (e.g., GLU432) is used in plant immunity studies, whereas guluronate DP2 is applied in marine biofilm research .

Xylooligosaccharides (XOSs)

  • Metabolism : XOS DP2–DP3 are preferentially metabolized by Bifidobacterium species, while guluronate DP2 is utilized by specific marine bacteria .

Key Research Findings

  • Stability : Guluronate DP2’s small size confers resistance to lyase degradation, making it a stable marker in chromatographic analyses .
  • Analytical Methods : NMR and LC-MS are critical for conformational analysis and quantification of guluronate DP2 .
  • Commercial Availability : Products like ALG342 (DP2) and ALG344 (DP4) are standardized for research reproducibility .

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